molecular formula C15H12ClN3OS B2513346 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896347-72-1

2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one

Cat. No.: B2513346
CAS No.: 896347-72-1
M. Wt: 317.79
InChI Key: YQGZCQCDOQMIBL-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a pyrido[1,2-a][1,3,5]triazin-4-one core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the 2-chlorophenylmethylsulfanyl Group: This step involves the reaction of the core structure with 2-chlorobenzyl mercaptan under suitable conditions to introduce the sulfanyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the core structure or the substituents.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: can be compared with other heterocyclic compounds that have similar core structures or functional groups.

    Examples: Compounds such as 2-{[(2-bromophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one and 2-{[(2-fluorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGZCQCDOQMIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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